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Compound Name: Nifenalol hydrochloride

Cat. No.: B1633275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Nifenalol, also known as INPEA, is a non-selective β-adrenergic receptor antagonist.[1]

Historically used in the treatment of angina and arrhythmia, it now serves primarily as a

research tool to investigate the effects of β-adrenergic blockade.[2] This document provides a

comprehensive technical overview of Nifenalol hydrochloride, including its chemical

properties, mechanism of action, pharmacological data, and relevant experimental

methodologies. Its activity is not stereospecific to the same degree as many other β-blockers,

but the (R)-(-)-enantiomer is noted for its synthesis in several research contexts.[3][4]

Chemical and Physical Properties
Nifenalol hydrochloride is a crystalline solid with defined chemical and physical

characteristics crucial for its application in experimental settings.
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Property Value Reference

Chemical Name

α-[[(1-

methylethyl)amino]methyl]-4-

nitro-benzenemethanol,

monohydrochloride

[5]

Synonyms INPEA [5]

Molecular Formula C₁₁H₁₆N₂O₃ • HCl [5]

Molecular Weight 260.7 g/mol [5]

CAS Number 5704-60-9 [5][6]

Appearance Crystalline solid [5]

Solubility

DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 5 mg/ml, PBS

(pH 7.2): 10 mg/ml

[5]

pKa 9.34 (Basic) [7]

Chemical Structure:

Nifenalol Hydrochloride Chemical Structure

(Image Credit: MedChemExpress)

Mechanism of Action
Nifenalol functions as a competitive antagonist at β-adrenergic receptors (β-ARs), blocking the

binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade

inhibits the normal sympathetic signaling cascade.

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an

agonist, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1] This

signaling cascade leads to various physiological responses, including increased heart rate,

contractility, and conduction velocity.[1] By blocking these receptors, Nifenalol attenuates these
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sympathetic effects. It is considered a non-selective β-blocker, meaning it antagonizes both β1

and β2 receptors.[1][8]

A notable characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), an

arrhythmogenic effect observed in cardiac Purkinje fibers, which can be blocked by the sodium

channel blocker Tetrodotoxin.[6][9]

Signaling Pathway Diagram
The following diagram illustrates the β-adrenergic signaling pathway and the point of inhibition

by Nifenalol.
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Caption: β-Adrenergic signaling pathway and Nifenalol's point of action.
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Pharmacological Data
The pharmacological profile of Nifenalol is defined by its binding affinity and functional potency

at β-adrenergic receptors.

Parameter Receptor Value
Species/Syste
m

Reference

pA₂
β-Adrenergic

Receptors
6.05

Isolated rabbit

right ventricular

strips

[5]

Kd

Beta-2

Adrenergic

Receptor

1.32 μM (-log[M]

= 5.88)
Bovine [7]

pA₂: This value represents the negative logarithm of the molar concentration of an antagonist

that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a

measure of the antagonist's potency.[5]

Kd: The dissociation constant, representing the concentration of a ligand at which half of the

receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]

Experimental Protocols
Characterizing a β-adrenergic receptor blocker like Nifenalol involves a series of standard in

vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay (for Affinity - Ki)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of

Nifenalol for β-adrenergic receptors.

Preparation of Membranes:

Culture cells expressing the target β-adrenergic receptor (e.g., CHO-β1 cells).

Harvest cells and homogenize in a lysis buffer (e.g., cold Tris-HCl).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.caymanchem.com/product/32944
https://drugcentral.org/drugcard/3380
https://www.caymanchem.com/product/32944
https://drugcentral.org/drugcard/3380
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet

in an appropriate assay buffer.

Determine the protein concentration of the membrane preparation using a standard

method (e.g., Bradford assay).

Competitive Binding Assay:

Set up assay tubes containing:

A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-

Cyanopindolol).[10][11]

A range of concentrations of the unlabeled competitor ligand (Nifenalol
hydrochloride).

The prepared cell membranes (e.g., 30 µg of protein per well).[10]

To determine non-specific binding, include a set of tubes with a high concentration of a

potent unlabeled β-blocker (e.g., propranolol).

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach

equilibrium (e.g., 180 minutes).[10]

Separation and Counting:

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the log concentration of Nifenalol.
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Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ value (the concentration of Nifenalol that inhibits 50% of specific radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for Potency - pA₂)
This protocol determines the functional potency of Nifenalol by measuring its ability to inhibit

agonist-induced cAMP production.

Cell Culture:

Plate cells expressing the target β-receptor in multi-well plates and grow to near

confluence.

Agonist Stimulation:

Pre-incubate the cells with varying concentrations of Nifenalol hydrochloride for a set

period.

Stimulate the cells with a fixed concentration (typically the EC₈₀) of a β-agonist like

Isoprenaline.[5] Include a control group with no antagonist.

Perform a full dose-response curve for the agonist in the absence of the antagonist to

determine its EC₅₀ and maximal response.

cAMP Measurement:

After stimulation, lyse the cells and measure the intracellular cAMP concentration using a

suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay.

Data Analysis:

Construct dose-response curves for the agonist in the presence of different concentrations

of Nifenalol.
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The antagonist will cause a rightward shift in the agonist's dose-response curve without

affecting the maximum response.

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log

concentration of Nifenalol. The x-intercept of this plot provides the pA₂ value.
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Caption: Workflow for in vitro characterization of Nifenalol.

Synthesis Overview
The synthesis of enantiomerically pure (R)-(-)-Nifenalol is of significant interest. Reported

methods include:

Asymmetric Aziridination: A Cu(I)-catalyzed asymmetric aziridination of 4-nitrostyrene.[2]

Chemoenzymatic Resolution: Utilizing a highly efficient enzymatic transesterification of a

racemic bromohydrin precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol, using immobilized

lipase.[3]

Enantioconvergent Hydrolysis: Synthesis from (R)-p-nitrophenyl glycol, which is produced

via enantioconvergent hydrolysis of para-nitrostyrene oxide using an engineered epoxide

hydrolase.[12]

Classification and Relationships
Nifenalol is classified as a first-generation, non-selective β-blocker. This diagram shows its

relationship to other classes of β-blockers.
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Caption: Classification of Nifenalol among generations of β-blockers.
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Conclusion
Nifenalol hydrochloride is a well-characterized non-selective β-adrenergic receptor

antagonist. While its clinical use has been superseded by newer, more selective agents, it

remains a valuable pharmacological tool for studying the consequences of β-blockade and

associated cardiac electrophysiology, such as its distinct ability to induce EADs. The availability

of quantitative pharmacological data and established synthetic routes for its enantiomers

ensures its continued relevance in cardiovascular research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers)
[cvpharmacology.com]

2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. caymanchem.com [caymanchem.com]

6. file.medchemexpress.com [file.medchemexpress.com]

7. nifenalol [drugcentral.org]

8. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

9. medchemexpress.com [medchemexpress.com]

10. biorxiv.org [biorxiv.org]

11. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret
ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Nifenalol Hydrochloride: A Technical Guide to a β-
Adrenergic Receptor Blocker]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1633275?utm_src=pdf-body
https://www.benchchem.com/product/b1633275?utm_src=pdf-custom-synthesis
https://cvpharmacology.com/cardioinhibitory/beta-blockers
https://cvpharmacology.com/cardioinhibitory/beta-blockers
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290420
https://www.researchgate.net/publication/244241803_Synthesis_of_b-adrenergic_blockers_R---nifenalol_and_S--sotalol_via_a_highly_efficient_resolution_of_a_bromohydrin_precursor
https://www.researchgate.net/figure/Chemo-enzymatic-process-of-S--Sotalol-and-R---Nifenalol_fig2_223760873
https://www.caymanchem.com/product/32944
https://file.medchemexpress.com/batch_PDF/HY-100952/Nifenalol-hydrochloride-DataSheet-MedChemExpress.pdf
https://drugcentral.org/drugcard/3380
https://pharmacy.mu.edu.iq/wp-content/uploads/2025/04/2_51930033951950904235.pdf
https://www.medchemexpress.com/nifenalol-hydrochloride.html
https://www.biorxiv.org/content/10.1101/2021.08.31.458064v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573134/
https://www.researchgate.net/publication/330503734_Preparing_b-blocker_R-Nifenalol_based_on_enantioconvergent_synthesis_of_R-p-nitrophenylglycols_in_continuous_packed_bed_reactor_with_epoxide_hydrolase
https://www.benchchem.com/product/b1633275#nifenalol-hydrochloride-as-a-adrenergic-receptor-blocker
https://www.benchchem.com/product/b1633275#nifenalol-hydrochloride-as-a-adrenergic-receptor-blocker
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1633275#nifenalol-hydrochloride-as-a-adrenergic-
receptor-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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